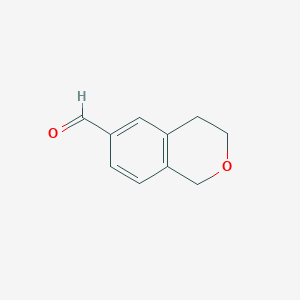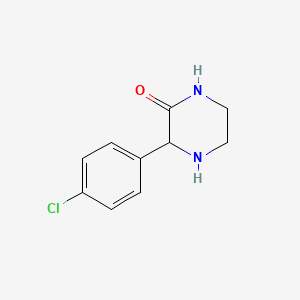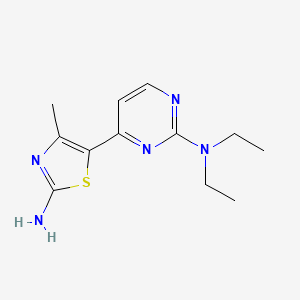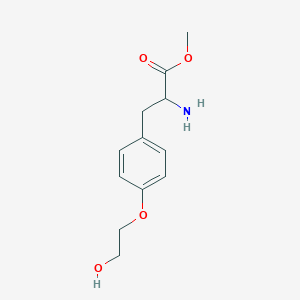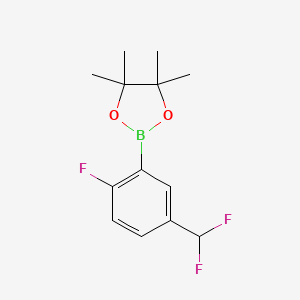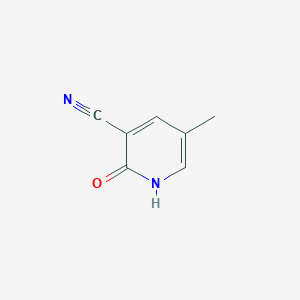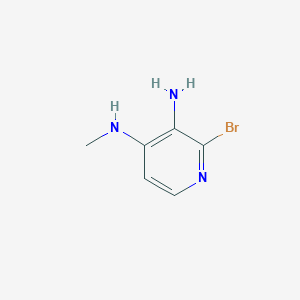
2-ブロモ-N4-メチルピリジン-3,4-ジアミン
概要
説明
2-Bromo-N4-methylpyridine-3,4-diamine is a heterocyclic aromatic compound with the molecular formula C6H8BrN3 It is characterized by the presence of a bromine atom and a methyl group attached to a pyridine ring, along with two amino groups
科学的研究の応用
2-Bromo-N4-methylpyridine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the development of new materials with unique electronic properties.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands, due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including dyes, pigments, and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N4-methylpyridine-3,4-diamine typically involves the bromination of N4-methylpyridine-3,4-diamine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production methods for 2-Bromo-N4-methylpyridine-3,4-diamine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and ensuring high purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-N4-methylpyridine-3,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.
作用機序
The mechanism of action of 2-Bromo-N4-methylpyridine-3,4-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The bromine atom and amino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but lacks the amino groups, making it less versatile in certain chemical reactions.
N4-Methylpyridine-3,4-diamine: Lacks the bromine atom, which reduces its reactivity in substitution and coupling reactions.
2-Chloro-N4-methylpyridine-3,4-diamine: Similar but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
2-Bromo-N4-methylpyridine-3,4-diamine is unique due to the presence of both a bromine atom and amino groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields of research.
特性
IUPAC Name |
2-bromo-4-N-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUUOKUGVROVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


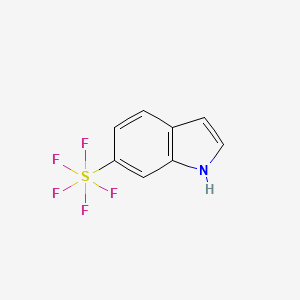

![4-(5-methyl-2-furyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456686.png)
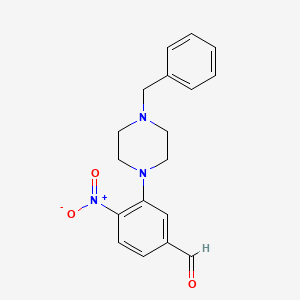
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol](/img/structure/B1456689.png)

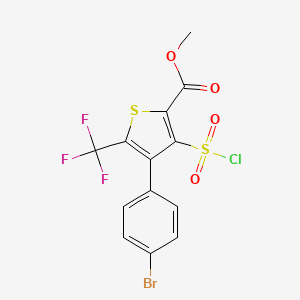
![7-Oxaspiro[3.5]nonan-2-amine](/img/structure/B1456693.png)
